molecular formula C6H7BO2 B1666558 Phenylboronic acid CAS No. 98-80-6

Phenylboronic acid

Cat. No. B1666558
CAS RN: 98-80-6
M. Wt: 121.93 g/mol
InChI Key: HXITXNWTGFUOAU-UHFFFAOYSA-N
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Description

Phenylboronic acid, also known as benzeneboronic acid, is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a white to yellow powder that is commonly used in organic synthesis . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .


Synthesis Analysis

Phenylboronic acid can be synthesized using various methods. One of the most common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This planar compound has idealized C2V molecular symmetry . The boron atom is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .


Chemical Reactions Analysis

Phenylboronic acid participates in numerous cross-coupling reactions where it serves as a source of a phenyl group . It can readily bind with carbohydrates in water, reacting with 1,2-diols through a reversible covalent condensation pathway .


Physical And Chemical Properties Analysis

Phenylboronic acid is a white to light yellow crystal powder . It is insoluble in water and benzene, but easily soluble in ether and methanol . When exposed to air or under heating conditions, it is easy to dehydrate and form a three-molecular polymer .

Scientific Research Applications

Antitumor Effects

Phenylboronic acid has demonstrated significant antitumor effects. Marasović et al. (2017) studied the cytotoxic activity of phenylboronic acid on various cancer and non-cancer cell lines. They found that phenylboronic acid slowed the growth of tumor cell lines, particularly when administered intraperitoneally or orally (Marasović et al., 2017).

Drug Delivery Systems

PBA-based nanoparticles have been extensively used in drug delivery, especially for glucose-responsive systems. Ma and Shi (2014) discussed the synthesis and applications of PBA-based glucose-responsive materials in drug delivery. They noted the potential of these materials in constructing systems for insulin delivery, highlighting their utility in diabetes treatment (Ma & Shi, 2014).

Diagnostic Applications

PBA's unique chemistry allows for its interaction with various carbohydrates, making it useful in diagnostic applications. Sanjoh et al. (2014) focused on the interaction of PBA with sialic acid, exploring its potential in drug delivery applications and as a basis for analytical tools (Sanjoh et al., 2014).

Catalyst in Organic Synthesis

PBA has been used as a catalyst in organic synthesis. Nemouchi et al. (2012) described phenylboronic acid as a non-toxic catalyst for the efficient synthesis of tetrahydrobenzo[b]pyrans, highlighting its environmental friendliness and operational simplicity (Nemouchi et al., 2012).

Safety And Hazards

Phenylboronic acid is poisonous by intravenous and intraperitoneal routes . It is moderately toxic by ingestion and mildly toxic by skin contact . When heated to decomposition, it emits acrid smoke and irritating fumes .

Future Directions

Phenylboronic acid-based compounds have potential for various diagnostic and therapeutic applications . For instance, they can be used for intracellular delivery of therapeutic proteins . Moreover, they can be used in the design of glucose-sensitive hydrogels for controlled insulin delivery .

properties

IUPAC Name

phenylboronic acid
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InChI

InChI=1S/C6H7BO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H
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InChI Key

HXITXNWTGFUOAU-UHFFFAOYSA-N
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Canonical SMILES

B(C1=CC=CC=C1)(O)O
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Molecular Formula

C6H7BO2
Record name phenylboronic acid
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DSSTOX Substance ID

DTXSID9059179
Record name Boronic acid, phenyl-
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Molecular Weight

121.93 g/mol
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Physical Description

Solid; [Merck Index] White to off-white hygroscopic solid; [Acros Organics MSDS]
Record name Benzeneboronic acid
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Vapor Pressure

0.00000856 [mmHg]
Record name Benzeneboronic acid
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Product Name

Phenylboronic acid

CAS RN

98-80-6
Record name Phenylboronic acid
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Record name Boronic acid, B-phenyl-
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Record name Dihydroxy(phenyl)borane
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Record name BENZENEBORONIC ACID
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Synthesis routes and methods I

Procedure details

Phenylboronic acid reagents of General Formula IX are prepared by condensation of (3-aminophenyl)boronic acid with an activated dicarboxylic acid preferably selected from, but not limited to, either succinyl chloride, adipoyl chloride, adiptic acid diisobutylcarbonate, suberoyl chloride,3,3'-dithiopropionyl chloride and 3,6,9-trioxaundecanedioyl chloride and 3,6,9-trioxaundecanedioic acid diisobutylcarbonate. The preparation of a single reagent of General Formula IX has been previously reported (Burnett, T. J., Peebles, H. C. and Hageman, J. H. (1980) Biochem. Biophys. Research Commun., 96, 157-162). ##STR11##
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dicarboxylic acid
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Formula IX
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Name
suberoyl chloride,3,3'-dithiopropionyl chloride
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3,6,9-trioxaundecanedioic acid diisobutylcarbonate
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Reaction Step Eight

Synthesis routes and methods II

Procedure details

Potassium carbonate (0.166 g, 1.2 mmol) was added to a solution of 2-cyclopentyl-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (0.235 g, 1 mmol) and 3-(bromomethyl)phenylboronic acid (0.257 g, 1.2 mmol) in acetone (10 mL). After stirring for 1 h at 60° C., the reaction mixture was cooled to room temperature and filtered and the filtrate was evaporated under reduced pressure to give crude 34(2-cyclopentyl-3-oxo-2,3-dihydrobenzo[d]isothiazol-6-yloxy)methyl)phenylboronic acid as a colorless solid (0.315 g, 85%). The crude product was used for the next step without further purification. 1H NMR (400 MHz, DMSO-d6): δ 8.12 (s, 2H), 7.83 (s, 1H), 7.73-7.68 (m, 2H), 7.56 (s, 1H), 7.47 (d, 1H, J=7.8 Hz), 7.32 (t, 1H, J=7.8 Hz), 7.04 (d, 1H, J=8.7 Hz), 5.25 (s, 2H), 4.85-4.81 (m, 1H), 2.01-1.98 (m, 2H), 1.75-1.59 (m, 6H). LC-MS (ESI) Calcd for C19H20BNO4S [M+H]+: 370.12. Found: 369.90.
Quantity
0.166 g
Type
reactant
Reaction Step One
Name
2-cyclopentyl-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Quantity
0.235 g
Type
reactant
Reaction Step One
Quantity
0.257 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods III

Procedure details

In an Ar atmosphere, the crystals of 2-(4-bromophenyl)-naphthalene obtained in Synthesis Step C1-3, 10 g, and 500 mL of anhydrous tetrahydrofuran were put into a 1-L flask, and then 22 mL of a 1.6 mol/L n-BuLi solution in hexane was added dropwise at −60° C. over 30 minutes. Thirty minutes later, 7 g of triisopropyl borate was added dropwise, and then the reaction was allowed to proceed overnight with no temperature control. After the completion of the reaction, 100 mL of water was added dropwise, and the obtained solution was subjected to extraction with 2 L of toluene and separated. The isolated organic layer was concentrated, the residue was recrystallized, and the crystals were collected by filtration and dried. In this way, a phenylboronic acid derivative was obtained as a white solid weighing 5 g.
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7 g
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100 mL
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Synthesis routes and methods IV

Procedure details

The compound (T17) and THF (1,000 ml) were put into a reaction vessel under an atmosphere of nitrogen, and chilled to −71° C. Then, a sec-butyl lithium solution (1.0 M in cyclohexane and n-hexane; 1,000 ml) were added dropwise thereto in the temperature range of −71° C. to −62° C., and the stirring was continued for additional 120 minutes. Subsequently, trimethyl borate (127.6 g) was added dropwise in the temperature range of −70° C. to −59° C., and the stirring was continued for additional 180 minutes. The resulting reaction mixture was allowed to come to 0° C., and then poured into a vessel containing 1N-hydrochloric acid (3,000 ml) and ethyl acetate (3,000 ml) which had been chilled at 0° C. and mixed. The mixture was then allowed to stand to be separated into an organic layer and an aqueous layer. Extraction was carried out and the resulting organic layer was fractionated. The extracts were washed with brine, and dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure, whereby 115.9 g of phenylboronic acid derivative (T18) was obtained.
[Compound]
Name
compound ( T17 )
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phenylboronic acid
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Phenylboronic acid

Citations

For This Compound
48,600
Citations
Y Egawa, T Seki, S Takahashi, J Anzai - Materials Science and …, 2011 - Elsevier
… ► Phenylboronic acid-based optical and electrochemical sensors … Phenylboronic acid is an alternative of enzymes for … has been devoted to the use of phenylboronic acid (PBA) and its …
Number of citations: 132 www.sciencedirect.com
JH Ryu, GJ Lee, YRV Shih, T Kim… - Current medicinal …, 2019 - ingentaconnect.com
Background: Phenylboronic acid-polymers (PBA-polymers) have attracted tremendous attention as potential stimuli-responsive materials with applications in drug-delivery depots, …
Number of citations: 36 www.ingentaconnect.com
N Miyaura, T Yanagi, A Suzuki - Synthetic Communications, 1981 - Taylor & Francis
… In this paper, we wish to report that the palladium-catalyzed cross-coup1 ing reaction of phenylboronic acid with haloarenes proceeds smoothly in the presence of bases to give …
Number of citations: 700 www.tandfonline.com
S Carrettin, J Guzman, A Corma - Angewandte Chemie, 2005 - Wiley Online Library
… iodobenzophenone and phenylboronic acid (… phenylboronic acid; 1 however, our results indicate that with our catalytic system base is not needed for the activation of phenylboronic acid…
Number of citations: 297 onlinelibrary.wiley.com
J Anzai - Materials Science and Engineering: C, 2016 - Elsevier
This review provides an overview of recent progress made in the development of electrochemical biosensors based on phenylboronic acid (PBA) and its derivatives. PBAs are known to …
Number of citations: 62 www.sciencedirect.com
ML Stolowitz, C Ahlem, KA Hughes… - Bioconjugate …, 2001 - ACS Publications
… The system exploits bioconjugates with appended phenylboronic acid (PBA) moieties and a support-bound phenylboronic acid complexing reagent derived from salicylhydroxamic acid …
Number of citations: 136 pubs.acs.org
LI Bosch, TM Fyles, TD James - Tetrahedron, 2004 - Elsevier
… phenylboronic acid and diols is always discussed in terms of the trigonal complex being a stronger acid than the parent phenylboronic acid, … for simple phenylboronic acid–saccharide …
Number of citations: 267 www.sciencedirect.com
H Otsuka, E Uchimura, H Koshino… - Journal of the …, 2003 - ACS Publications
… As a borate compound, 3-(propionamido)phenylboronic acid (PAPBA) was used in this … copolymer of 3-(acrylamido)phenylboronic acid which was shown previously by our group to …
Number of citations: 345 pubs.acs.org
X Wang, H Tang, C Wang, J Zhang, W Wu, X Jiang - Theranostics, 2016 - ncbi.nlm.nih.gov
… The phenylboronic acid-conjugated chitosan nanoparticles … The incorporation of phenylboronic acid group into chitosan … and 3-D cell models showed that phenylboronic acid-decorated …
Number of citations: 102 www.ncbi.nlm.nih.gov
C Zhang, MD Losego, PV Braun - Chemistry of Materials, 2013 - ACS Publications
Phenylboronic acids (PBAs) are being considered for glucose sensing and controlled insulin release, because of their affinity for diol-containing molecules. The interaction of …
Number of citations: 199 pubs.acs.org

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